molecular formula C22H20O4 B11830777 Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]- CAS No. 2652-27-9

Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]-

Cat. No.: B11830777
CAS No.: 2652-27-9
M. Wt: 348.4 g/mol
InChI Key: ACRPAJBIWLUSEP-UHFFFAOYSA-N
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Description

Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]- is a complex organic compound with the molecular formula C22H20O4 This compound is characterized by the presence of hydroxy and phenylmethoxy groups attached to a phenyl ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxy-3,4-bis(phenylmethoxy)benzaldehyde with an appropriate acetylating agent. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the ethanone group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ethanone group can be reduced to form secondary alcohols.

    Substitution: The phenylmethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce secondary alcohols.

Scientific Research Applications

Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The hydroxy and phenylmethoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which may influence the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-: Similar structure but with methoxy groups instead of phenylmethoxy groups.

    Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Contains a methoxy group at a different position on the phenyl ring.

    Ethanone, 2-hydroxy-1-phenyl-: Lacks the phenylmethoxy groups, making it structurally simpler.

Uniqueness

Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]- is unique due to the presence of both hydroxy and phenylmethoxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

2652-27-9

Molecular Formula

C22H20O4

Molecular Weight

348.4 g/mol

IUPAC Name

1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]ethanone

InChI

InChI=1S/C22H20O4/c1-16(23)19-12-13-20(25-14-17-8-4-2-5-9-17)22(21(19)24)26-15-18-10-6-3-7-11-18/h2-13,24H,14-15H2,1H3

InChI Key

ACRPAJBIWLUSEP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O

Origin of Product

United States

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